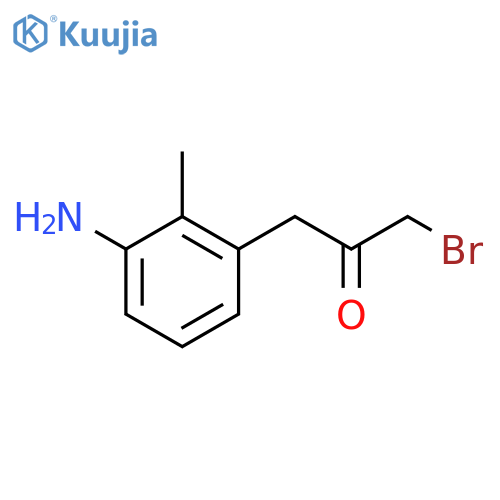Cas no 1806294-19-8 (1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one)

1806294-19-8 structure
商品名:1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one
CAS番号:1806294-19-8
MF:C10H12BrNO
メガワット:242.11238193512
CID:5004272
1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one
-
- インチ: 1S/C10H12BrNO/c1-7-8(5-9(13)6-11)3-2-4-10(7)12/h2-4H,5-6,12H2,1H3
- InChIKey: HHIQAFKOZWPASO-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC=C(C=1C)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 2
1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010483-500mg |
1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one |
1806294-19-8 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010010483-1g |
1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one |
1806294-19-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
| Alichem | A010010483-250mg |
1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one |
1806294-19-8 | 97% | 250mg |
475.20 USD | 2021-07-06 |
1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
1806294-19-8 (1-(3-Amino-2-methylphenyl)-3-bromopropan-2-one) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
